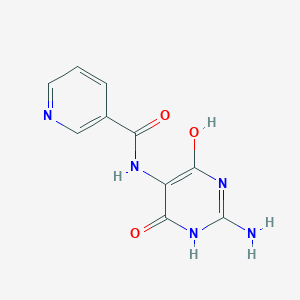

N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide

Description

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide is a pyrimidine derivative featuring a nicotinamide group at the 5-position of a 2-amino-4,6-dihydroxypyrimidine scaffold. Pyrimidine derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and immunomodulatory effects .

Properties

Molecular Formula |

C10H9N5O3 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H9N5O3/c11-10-14-8(17)6(9(18)15-10)13-7(16)5-2-1-3-12-4-5/h1-4H,(H,13,16)(H4,11,14,15,17,18) |

InChI Key |

IGAUMIAMQYYORM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Synthesis from 2-Amino-4,6-dihydroxypyrimidine

This method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with nicotinamide under acidic conditions.

- Starting Material: 2-amino-4,6-dihydroxypyrimidine

- Reagent: Nicotinamide

- Solvent: Acetic acid or similar polar solvent

- Temperature: Reflux for several hours (typically 4–8 hours)

- Dissolve 2-amino-4,6-dihydroxypyrimidine in acetic acid.

- Gradually add nicotinamide to the solution while maintaining reflux.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

- Collect the precipitate via filtration and wash with cold water.

Yield and Purity:

The yield typically ranges from 60% to 80%, depending on reaction conditions and purification methods used.

Method 2: One-Pot Synthesis

This method utilizes a one-pot synthesis approach that combines multiple steps into a single reaction vessel, enhancing efficiency.

- Starting Materials: Guanidine hydrochloride, malonic acid derivatives

- Intermediate: 2,5-diamino-4,6-dihydroxypyrimidine

- Reagent: Nicotinamide

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Combine guanidine hydrochloride with malonic acid derivatives in methanol.

- Heat the mixture to reflux for several hours to form 2,5-diamino-4,6-dihydroxypyrimidine.

- Add nicotinamide directly to the reaction mixture.

- Continue heating until the reaction is complete.

- Cool and filter to isolate the product.

Yield and Purity:

This method can achieve yields of up to 85%, with further purification leading to high purity levels.

The synthesized compound can be characterized using various analytical techniques:

| Technique | Description |

|---|---|

| NMR Spectroscopy | Provides information on molecular structure and purity |

| Mass Spectrometry | Confirms molecular weight and composition |

| IR Spectroscopy | Identifies functional groups present in the compound |

Spectroscopic Data

Typical spectroscopic data for this compound include:

- NMR (1H): Chemical shifts indicating hydrogen environments within the molecule.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H9N5O3 |

| Molecular Weight | 247.21 g/mol |

| Melting Point | >250°C (decomp.) |

| Solubility | Soluble in DMSO, Methanol |

The preparation of this compound can be effectively achieved through various synthetic routes that emphasize efficiency and yield optimization. The methods discussed provide a comprehensive overview of current practices in synthesizing this compound, which holds significant potential in pharmaceutical applications.

Chemical Reactions Analysis

1.1. Core Pyrimidine Formation

The synthesis of pyrimidine derivatives often involves cyclization of malonic esters or related precursors. For example, 2-amino-4,6-dichloropyrimidine is prepared by cyclizing aminomalonic esters with guanidine under basic conditions, followed by chlorination . A similar approach could theoretically apply to the dihydroxy analog, though direct evidence is lacking in the provided sources.

1.2. Functionalization via Substitution

Pyrimidine derivatives with electron-deficient rings (e.g., chlorinated or nitro-substituted) undergo aromatic nucleophilic substitution (SNAr) . For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde reacts with nucleophiles like indoline under alkaline conditions to form substituted products . While the target compound lacks halogens, dihydroxy groups may act as leaving groups under specific conditions, enabling substitution.

2.1. Chlorination

Chlorination of dihydroxy precursors to form dichloro derivatives is a common step in pyrimidine synthesis. For example, 2-amino-4,6-dichloropyrimidine is prepared by treating 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline . This suggests that the dihydroxy groups in the target compound could be chlorinated under similar conditions.

2.2. Amide Formation

The synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide involves reacting the pyrimidine core with formic acid . By analogy, coupling the pyrimidine with nicotinic acid (via an activated ester or mixed anhydride) could yield the nicotinamide derivative.

Reaction Conditions and Parameters

Biological Activity and Functionalization

While the provided sources do not directly address the nicotinamide derivative, related compounds like N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide are precursors to antiviral agents (e.g., carbovir). The nicotinamide group may enhance solubility or target specificity, potentially influencing biological activity.

Limitations and Gaps

-

No direct data : The target compound is not explicitly mentioned in the sources.

-

Dihydroxy vs. dichloro : The reactivity of dihydroxy groups differs from chlorinated analogs, affecting substitution and functionalization pathways.

-

Nicotinamide coupling : Specific conditions for coupling the pyrimidine core to nicotinic acid are not detailed in the provided literature.

Scientific Research Applications

Biological Activities

1. Antiviral Activity:

Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance, it has been tested against various viruses, showing effectiveness in inhibiting viral replication. The mechanism often involves interference with viral enzyme activity, which is crucial for viral life cycles .

2. Anti-inflammatory Effects:

N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide has demonstrated significant anti-inflammatory effects in vitro and in vivo. Studies have shown that it can suppress the production of pro-inflammatory cytokines and nitric oxide in immune cells, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential:

The compound has been evaluated for its anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis and inhibit angiogenesis in tumor models .

Pharmacological Applications

1. Drug Development:

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for enhanced efficacy against specific diseases such as cancer and viral infections .

2. Enzyme Inhibition:

The compound acts as an inhibitor of several enzymes involved in metabolic pathways relevant to disease progression. For example, it has been shown to inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Anti-inflammatory Effects

In a study involving murine models of arthritis, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls.

Case Study 2: Anticancer Efficacy

A study demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis. This study supports the potential use of this compound in cancer therapy .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antiviral | Moderate | , |

| Anti-inflammatory | Significant | , |

| Anticancer | Selective Cytotoxicity | , |

Table 2: Summary of Case Studies

Mechanism of Action

The mechanism of action of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide can be contextualized by comparing it to structurally related pyrimidine derivatives (Table 1). Key differences in substituents at the 5-position and substitutions at positions 4/6 significantly influence activity, selectivity, and pharmacokinetics.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Synergistic Potential

The nicotinamide moiety in the target compound could similarly synergize with DNA-damaging agents, though empirical validation is needed.

Biological Activity

N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide (CAS 1245317-49-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and medicinal chemistry. This article explores its biological activity, relevant research findings, and potential applications in drug development.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a pyrimidine ring substituted with hydroxyl and amino groups. The presence of the nicotinamide moiety suggests potential interactions with biological systems, particularly those involving nicotinamide adenine dinucleotide (NAD) pathways.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidines exhibit significant antioxidant properties. For instance, studies have shown that these compounds can inhibit the production of nitric oxide (NO), a key inflammatory mediator. In vitro assays demonstrated that certain derivatives reduced NO production in immune-activated mouse peritoneal cells by over 55% at concentrations as low as 50 µM . This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A related study reported that pyrimidine derivatives could inhibit the growth of various bacterial strains, indicating a potential role in developing new antimicrobial agents . For example, some compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6.5 µg/mL against Escherichia coli .

Antiviral Potential

The compound's structure suggests it may serve as an intermediate in synthesizing antiviral agents. Pyrimidine derivatives have been known to exhibit antiviral activity against various viruses by inhibiting viral replication processes . The specific activity of this compound against viral pathogens remains an area for further investigation.

Case Studies and Research Findings

-

Inhibition of Nitric Oxide Production :

- A study explored the effects of various substituted 2-amino-4,6-dihydroxypyrimidines on NO production in immune cells.

- Results indicated that while some compounds showed minimal effects at 50 µM, others significantly suppressed NO production (up to 91.6% reduction compared to controls), highlighting the potential for anti-inflammatory applications .

-

Synthesis and Characterization :

- Research has focused on synthesizing new azo dyes from 4,6-dihydroxypyrimidine derivatives and assessing their antimicrobial activity.

- These studies suggest that modifications to the pyrimidine structure can enhance biological activity, paving the way for developing more effective therapeutic agents .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-amino-4,6-dihydroxypyrimidin-5-yl)nicotinamide, and how can purity (>99%) be achieved?

Methodological Answer: The compound can be synthesized via cyclization and Vilsmeier reactions, analogous to methods used for structurally related pyrimidine derivatives. For example, guanidine carbonate and substituted malonates can be cyclized under controlled pH (7–8) and temperature (60–80°C) to form the pyrimidine core. Subsequent formylation or nicotinamide coupling steps require anhydrous conditions and catalysts like POCl₃. Purity is achieved through recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with C18 columns .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (e.g., in DMSO/water) and collect data on a Bruker D8 VENTURE diffractometer. Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) provides bond lengths, angles, and hydrogen-bonding networks. Complementary characterization includes ¹H/¹³C NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS, ESI⁺ mode) .

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min, λ = 254 nm).

- TGA/DSC : Evaluate thermal stability (25–300°C, 10°C/min under N₂) to identify decomposition points.

- Karl Fischer titration : Measure residual solvent/water content (<0.5%) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

Methodological Answer: For disordered regions, apply PART and ISOR commands in SHELXL to model anisotropic displacement parameters. If twinning is detected (e.g., via Rint > 0.05), use TWIN/BASF commands with HKLF 5 format data. Validate using R1/wR2 convergence (<5% discrepancy) and check the Flack parameter for absolute structure determination .

Q. What strategies optimize hydrogen-bonded crystal packing for enhanced bioavailability?

Methodological Answer: Graph-set analysis (Etter’s rules) identifies robust motifs like chains (e.g., R₂²(8) patterns). Introduce steric hindrance (e.g., methyl groups) to disrupt π-π stacking and promote hydrophilic interactions. Co-crystallization with GRAS coformers (e.g., succinic acid) can modify solubility without altering bioactivity .

Q. How can isotopic labeling (e.g., ²H/¹³C) aid in metabolic pathway tracing?

Methodological Answer: Synthesize deuterated analogs via H/D exchange (e.g., D₂O under acidic conditions at 80°C for 24 hr) or using labeled precursors (e.g., ¹³C-nicotinamide). Track metabolites in vitro via LC-MS/MS with MRM transitions specific to labeled fragments. This approach clarifies hepatic CYP450-mediated oxidation pathways .

Q. What computational methods predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina) against homology-modeled targets (e.g., human nicotinamide phosphoribosyltransferase). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD < 2 Å). QSAR models using MOE descriptors (e.g., logP, polar surface area) can prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.